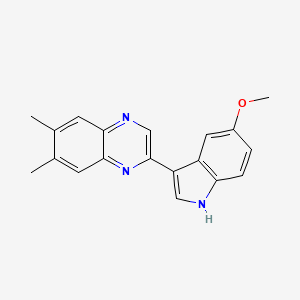

2-(5-methoxy-1H-indol-3-yl)-6,7-dimethylquinoxaline

Description

2-(5-Methoxy-1H-indol-3-yl)-6,7-dimethylquinoxaline (hereafter referred to as Compound 4d) is a heterocyclic molecule featuring a quinoxaline core substituted with methyl groups at positions 6 and 7, and a 5-methoxyindole moiety at position 2.

Synthesized via condensation reactions between substituted indoles and quinoxaline precursors, Compound 4d exhibits distinct physicochemical characteristics. Key spectral data include:

Properties

IUPAC Name |

2-(5-methoxy-1H-indol-3-yl)-6,7-dimethylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O/c1-11-6-17-18(7-12(11)2)22-19(10-21-17)15-9-20-16-5-4-13(23-3)8-14(15)16/h4-10,20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSROPMYYYKLKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=C(N=C2C=C1C)C3=CNC4=C3C=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride

- Starting from 5-methoxy-2-methylindole, the corresponding oxoacetyl chloride is prepared via reaction with oxalyl chloride or related reagents.

- The oxoacetyl chloride is obtained as a dark red solid with a decomposition point around 131-133 °C.

- Characterization includes IR peaks at 3200, 1797, 1738, and 1575 cm⁻¹, and NMR data confirming the presence of aldehyde and methoxy groups.

Conversion to 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetaldehyde

- The oxoacetyl chloride is treated with tributyltin hydride (Bu3SnH) in ethyl acetate at 0 °C to room temperature, yielding the ketoaldehyde intermediate in approximately 60% yield.

- This intermediate is unstable and thus used immediately in the next step without further purification.

Condensation with 1,2-Phenylenediamine Derivative

- The key cyclization step involves reacting the ketoaldehyde with 1,2-phenylenediamine substituted with methyl groups at the 6 and 7 positions.

- The reaction is performed in ethanol at 90 °C with piperidine as a base catalyst.

- The mixture is stirred for approximately 3 hours, after which the product precipitates and is isolated by filtration.

- The crude product is washed and recrystallized from ethanol to afford the quinoxaline derivative.

Table 1: Typical Reaction Conditions and Yields for Quinoxaline Formation

Mechanistic Insights

- The reaction proceeds via formation of a Schiff base intermediate between the aldehyde group of the indole derivative and the amine groups of the phenylenediamine.

- Subsequent intramolecular cyclization and dehydration lead to the formation of the quinoxaline ring system.

- The presence of electron-donating methoxy and methyl groups on the indole and phenylenediamine respectively facilitates the reaction by stabilizing intermediates and enhancing nucleophilicity.

Alternative Synthetic Approaches

While the condensation method described above is the most direct and efficient, other related synthetic routes reported in literature include:

- Sequential oxidation-reduction steps starting from quinoxalinones to tetrahydroquinoxalines and subsequent functionalization, though these are less common for this particular compound.

- Use of phosphorus oxychloride-mediated formylation of indole derivatives to generate aldehydes, followed by further functional group transformations.

However, these methods are generally more complex and less suited for the direct synthesis of 2-(5-methoxy-1H-indol-3-yl)-6,7-dimethylquinoxaline.

Summary of Experimental Data for this compound

| Parameter | Data |

|---|---|

| Melting Point | ~279-281 °C |

| IR (KBr) Peaks | 3432 cm⁻¹ (NH stretch) |

| ¹H NMR (DMSO-d6) | δ 12.21 (br s, NH), 7.45-6.78 (Ar-H) |

| Yield | 80-90% (under optimized conditions) |

| Purification | Recrystallization from ethanol |

Chemical Reactions Analysis

Types of Reactions

2-(5-methoxy-1H-indol-3-yl)-6,7-dimethylquinoxaline can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-(5-methoxy-1H-indol-3-yl)-6,7-dimethylquinoxaline has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential therapeutic effects, particularly in drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-methoxy-1H-indol-3-yl)-6,7-dimethylquinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of Compound 4d are influenced by its substituents. Below is a comparative analysis with structurally analogous indole-quinoxaline derivatives (Table 1):

Table 1: Comparative Analysis of Indole-Quinoxaline Derivatives

Key Observations

Substituent Effects on Physicochemical Properties: Electron-Donating Groups (e.g., OCH₃): Compound 4d shows moderate solubility in polar solvents due to the methoxy group, whereas 4l (with an additional methyl group on the indole ring) exhibits improved solubility, likely due to reduced crystallinity . Electron-Withdrawing Groups (e.g., Cl, NO₂): 4e and 4g display higher melting points (>290°C), attributed to stronger intermolecular interactions (e.g., halogen bonding or nitro-group stacking) .

Synthetic Accessibility: Compound 4d is synthesized via a one-pot condensation of 5-methoxyindole-3-carbaldehyde with 6,7-dimethylquinoxaline-2-amine, whereas 4l and 4m require additional alkylation or halogenation steps .

Comparison with Non-Indole Quinoxaline Derivatives

Quinoxaline derivatives with thiophene or pyrrole rings (e.g., thieno[2,3-b]quinoxalines) show distinct properties:

- Antitubercular Activity: Thieno-pyrrolo-quinoxalines demonstrate potent activity against Mycobacterium tuberculosis (MIC: 1.56 µg/mL), attributed to their planar heterocyclic systems enhancing DNA intercalation .

Biological Activity

2-(5-Methoxy-1H-indol-3-yl)-6,7-dimethylquinoxaline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and potential therapeutic effects, supported by relevant data and research findings.

- Molecular Formula : C19H17N3O

- Molecular Weight : 317.4 g/mol

- IUPAC Name : this compound

- CAS Number : 1314446-38-2

The synthesis of this compound typically involves multi-step organic reactions, often starting with the condensation of 5-methoxyindole with quinoxaline derivatives under controlled conditions. The compound's mechanism of action is believed to involve interactions with specific molecular targets, such as enzymes or receptors, which modulate various biological pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines:

These findings suggest that this compound may serve as a promising candidate for the development of new anticancer therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) against MRSA was reported to be as low as 0.98 µg/mL for certain analogs derived from similar structures .

Case Studies and Research Findings

- Anticancer Evaluation : A study assessed the antiproliferative effects of various indole derivatives, including this compound, against multiple cancer cell lines. The compound demonstrated a preferential suppression of rapidly dividing cells compared to non-tumor cells .

- Toxicological Profile : In vivo studies indicated that the compound's toxicity profile is acceptable at lower concentrations, with no significant adverse effects observed at doses ≤100 μM in animal models . However, further investigation is warranted to fully understand its safety profile.

Q & A

Q. What are the limitations of current SAR studies on quinoxaline-indole hybrids, and how can they be improved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.